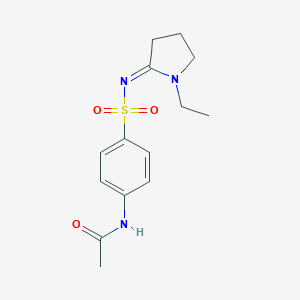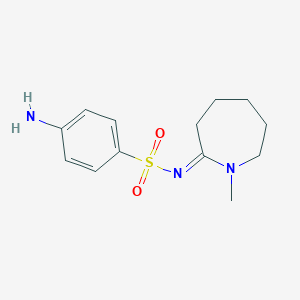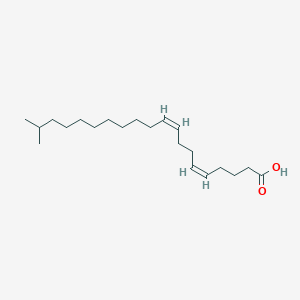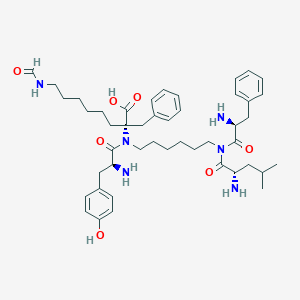![molecular formula C15H16N2O2S B238658 N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide, commonly known as BTCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTCP belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties.
作用機序
The mechanism of action of BTCP is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors. For example, BTCP has been found to activate the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition. Additionally, BTCP has been shown to interact with the dopaminergic and serotonergic systems, which are involved in the regulation of mood, behavior, and reward.
Biochemical and Physiological Effects
BTCP has been found to exhibit various biochemical and physiological effects depending on the dose and route of administration. In animal studies, BTCP has been shown to decrease locomotor activity, induce hypothermia, and alter sleep patterns. Moreover, BTCP has been found to modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, behavior, and cognition.
実験室実験の利点と制限
One of the main advantages of using BTCP in lab experiments is its diverse pharmacological properties, which make it a versatile tool for studying various biological processes. Additionally, BTCP has been found to exhibit low toxicity and high solubility, which makes it easy to administer and analyze. However, one of the main limitations of using BTCP is its limited availability and high cost, which can make it difficult to conduct large-scale experiments.
将来の方向性
There are several future directions for the research on BTCP. One area of interest is the development of novel derivatives of BTCP with improved pharmacological properties and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of BTCP and its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. Moreover, the development of new analytical techniques and animal models can help to further our understanding of the biological effects of BTCP.
合成法
BTCP can be synthesized through a multistep process that involves the reaction of 4-aminophenyl-2-thiophenecarboxamide with butyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol or methanol. The purity and yield of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
BTCP has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, BTCP has been shown to exhibit antinociceptive and anticonvulsant effects, making it a promising candidate for the treatment of chronic pain and epilepsy. Additionally, BTCP has been found to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
In cancer research, BTCP has been investigated for its anticancer properties, particularly in breast and prostate cancer. Studies have shown that BTCP can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. Moreover, BTCP has been found to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin, suggesting its potential use as an adjuvant therapy.
In immunology, BTCP has been shown to modulate the immune response by regulating the production of cytokines and chemokines. Specifically, BTCP has been found to enhance the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are involved in the activation of T cells and natural killer cells. This suggests that BTCP may have potential applications in the treatment of autoimmune diseases and infectious diseases.
特性
製品名 |
N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide |
|---|---|
分子式 |
C15H16N2O2S |
分子量 |
288.4 g/mol |
IUPAC名 |
N-[4-(butanoylamino)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-2-4-14(18)16-11-6-8-12(9-7-11)17-15(19)13-5-3-10-20-13/h3,5-10H,2,4H2,1H3,(H,16,18)(H,17,19) |
InChIキー |
BGVBUNPPTRJGRE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)

![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)

![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)



![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)
